Receptor Subtype Affinity Profile: Porcine Galanin vs. Porcine GALP
Porcine galanin demonstrates high affinity for both GALR1 (IC50 = 0.097 nM) and GALR2 (IC50 = 0.48 nM), establishing it as a non-selective, dual agonist. In contrast, porcine galanin-like peptide (GALP) exhibits a markedly different selectivity profile, with high affinity for GALR2 (IC50 = 0.24 nM) but 44-fold lower affinity for GALR1 (IC50 = 4.3 nM) [1]. This difference in receptor subtype selectivity fundamentally alters downstream signaling outcomes.
| Evidence Dimension | Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | GALR1: 0.097 nM; GALR2: 0.48 nM |
| Comparator Or Baseline | Porcine GALP: GALR1 4.3 nM; GALR2 0.24 nM |
| Quantified Difference | Porcine galanin has 44-fold higher affinity for GALR1 than GALP. Porcine galanin is non-selective (GALR1/GALR2 affinity ratio ≈ 0.2), whereas GALP is GALR2-preferring (ratio ≈ 18). |
| Conditions | Radioligand binding assay using membranes from GALR1- and GALR2-transfected cells. |
Why This Matters
Selecting porcine galanin over GALP is essential for experiments requiring balanced activation of both GALR1 and GALR2, avoiding the confounding effects of a GALR2-biased agonist.
- [1] Ohtaki T, Kumano S, Ishibashi Y, Ogi K, Matsui H, Harada M, Kitada C, Kurokawa T, Onda H, Fujino M. Isolation and cDNA cloning of a novel galanin-like peptide (GALP) from porcine hypothalamus. J Biol Chem. 1999;274(52):37041-37045. View Source
